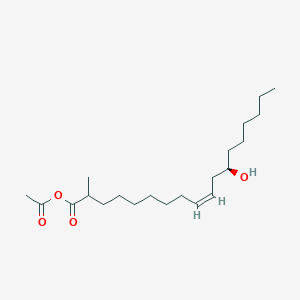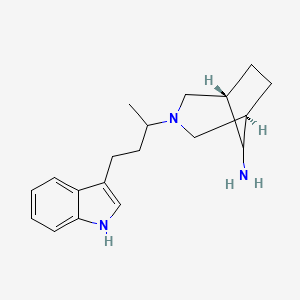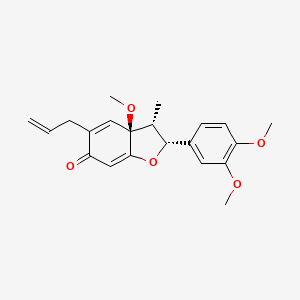
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin is a fluorinated corrole compound. Corroles are macrocyclic compounds similar to porphyrins, but with one less methine bridge, resulting in a direct pyrrole-pyrrole linkage. This compound is used as a trianionic ligand for transition metals, forming stable complexes with metals such as cobalt, similar to the corrin ring in Vitamin B12 .
Preparation Methods
The synthesis of 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin typically involves the condensation of pyrrole with pentafluorobenzaldehyde under acidic conditions, followed by oxidation. The reaction conditions often include the use of strong acids like trifluoroacetic acid and oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
Chemical Reactions Analysis
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of lower oxidation state metal complexes.
Substitution: The pentafluorophenyl groups can undergo substitution reactions, often facilitated by nucleophilic aromatic substitution mechanisms.
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the metal center involved.
Scientific Research Applications
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various redox reactions, often involving the transfer of electrons between the metal center and the ligand. The molecular targets and pathways involved depend on the specific metal ion coordinated and the reaction conditions .
Comparison with Similar Compounds
Similar compounds to 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin include other corrole derivatives such as:
5,10,15-tris(pentafluorophenyl)corrole: Similar structure but without the dihydro modification.
2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole: Contains additional sulfonate groups, enhancing its solubility in water.
The uniqueness of this compound lies in its specific fluorinated phenyl groups and its ability to form stable complexes with a variety of metal ions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C37H11F15N4 |
|---|---|
Molecular Weight |
796.5 g/mol |
IUPAC Name |
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin |
InChI |
InChI=1S/C37H11F15N4/c38-23-20(24(39)30(45)35(50)29(23)44)17-11-3-1-9(53-11)10-2-4-12(54-10)18(21-25(40)31(46)36(51)32(47)26(21)41)14-6-8-16(56-14)19(15-7-5-13(17)55-15)22-27(42)33(48)37(52)34(49)28(22)43/h1-8,53,55-56H |
InChI Key |
ZGTCIIKWKRGYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=C(C5=NC(=C1N2)C=C5)C6=C(C(=C(C(=C6F)F)F)F)F)N4)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



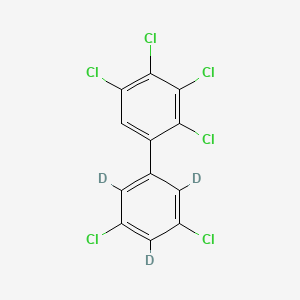
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
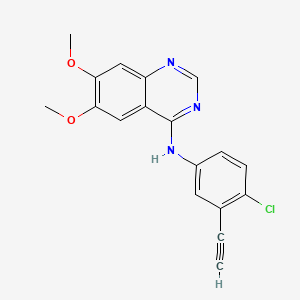

![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
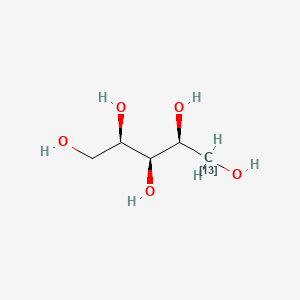
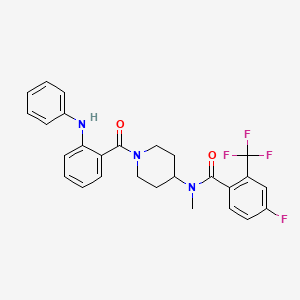
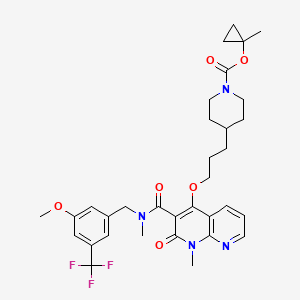
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
